Isopropyl dodec-11-enylfluorophosphonate

Description

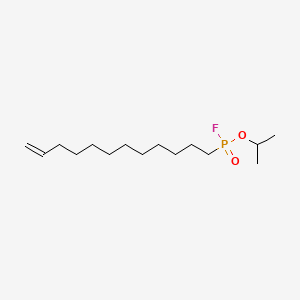

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

12-[fluoro(propan-2-yloxy)phosphoryl]dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h4,15H,1,5-14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGAHLUSUUTRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CCCCCCCCCCC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isopropyl dodec-11-enylfluorophosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl dodec-11-enylfluorophosphonate (IDEFP) is a potent organophosphorus compound that exhibits a multi-target mechanism of action, primarily functioning as a dual inhibitor of the cannabinoid receptor 1 (CB1) and fatty acid amide hydrolase (FAAH). With IC50 values in the low nanomolar range for both targets, IDEFP serves as a valuable tool for studying the endocannabinoid system. Furthermore, at higher concentrations, it demonstrates significant inhibition of neuropathy target esterase-lysophospholipase (NTE-LysoPLA), a characteristic linked to potential delayed neurotoxicity. This technical guide provides a comprehensive overview of the mechanism of action of IDEFP, including detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound (IDEFP) is an organophosphorus ester that potently antagonizes the central cannabinoid receptor (CB1) and inhibits the enzyme fatty acid amide hydrolase (FAAH) with similar high potency.[1] The primary mechanism of action of IDEFP involves its interaction with these two key components of the endocannabinoid system.

-

Cannabinoid Receptor 1 (CB1) Antagonism: IDEFP acts as an antagonist at the CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. By binding to the receptor, it blocks the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). This antagonism modulates downstream signaling cascades, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein (MAP) kinase, and regulation of ion channels.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: IDEFP is a potent inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, IDEFP increases the synaptic levels of anandamide, thereby enhancing endocannabinoid signaling.

-

Neuropathy Target Esterase-Lysophospholipase (NTE-LysoPLA) Inhibition: At higher concentrations, IDEFP also inhibits neuropathy target esterase-lysophospholipase (NTE-LysoPLA).[1] Inhibition of this enzyme is associated with organophosphate-induced delayed neuropathy.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound (IDEFP).

| Target | Parameter | Value | Species | Tissue/System | Reference |

| Cannabinoid Receptor 1 (CB1) | IC50 | 2 nM | Mouse | Brain Membranes | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 2 nM | Not Specified | Not Specified | [2] |

| Neuropathy Target Esterase-Lysophospholipase (NTE-LysoPLA) | In vivo Inhibition | 99% | Mouse | Brain | Not Specified |

Experimental Protocols

CB1 Receptor Binding Assay

This protocol is based on the methodology used to determine the IC50 of IDEFP for the CB1 receptor.[1]

Objective: To determine the concentration of IDEFP that inhibits 50% of the specific binding of a radiolabeled agonist ([³H]-CP 55,940) to CB1 receptors in mouse brain membranes.

Materials:

-

Mouse brain membranes

-

[³H]-CP 55,940 (radioligand)

-

This compound (IDEFP)

-

Incubation Buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA)

-

Wash Buffer (50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a suspension of mouse brain membranes in incubation buffer.

-

In a series of tubes, add a fixed concentration of [³H]-CP 55,940.

-

To separate sets of tubes, add a range of concentrations of IDEFP. Include a control set with no IDEFP (total binding) and a set with a high concentration of a known CB1 antagonist to determine non-specific binding.

-

Add the brain membrane suspension to initiate the binding reaction.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each IDEFP concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the IDEFP concentration and determine the IC50 value using non-linear regression analysis.

Neuropathy Target Esterase-Lysophospholipase (NTE-LysoPLA) Inhibition Assay

This protocol outlines a general method for assessing the inhibition of NTE-LysoPLA.

Objective: To measure the inhibition of NTE-LysoPLA activity by IDEFP.

Materials:

-

Brain homogenate (e.g., from mouse)

-

Paraoxon (to inhibit other esterases)

-

Mipafox (a specific NTE inhibitor for control)

-

Lysolecithin (substrate)

-

Coupled enzyme system for colorimetric detection (e.g., choline oxidase, peroxidase)

-

Chromogenic agent

-

Buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Prepare a brain homogenate in the appropriate buffer.

-

Pre-incubate the homogenate with paraoxon to inhibit non-NTE esterases.

-

In a separate set of wells, pre-incubate the homogenate with both paraoxon and mipafox to determine the mipafox-insensitive activity.

-

Add varying concentrations of IDEFP to the paraoxon-treated homogenate and incubate.

-

Initiate the enzymatic reaction by adding the substrate, lysolecithin.

-

Add the coupled enzyme system and chromogenic agent.

-

Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.

-

Calculate the NTE-LysoPLA activity as the difference between the paraoxon-inhibited and the paraoxon/mipafox-inhibited activities.

-

Determine the percent inhibition of NTE-LysoPLA activity at each IDEFP concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

CB1 Receptor Antagonism Signaling Pathway

Caption: Signaling pathway of CB1 receptor antagonism by IDEFP.

FAAH Inhibition and Anandamide Metabolism

Caption: Mechanism of FAAH inhibition by IDEFP.

Experimental Workflow for CB1 Receptor Binding Assay

Caption: Workflow for the CB1 receptor binding assay.

Conclusion

This compound is a powerful pharmacological tool with a well-defined dual mechanism of action targeting the CB1 receptor and FAAH. Its high potency makes it suitable for in vitro and in vivo studies of the endocannabinoid system. However, its off-target activity on NTE-LysoPLA at higher concentrations necessitates careful dose consideration and highlights a potential for delayed neurotoxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research to fully elucidate the structural basis of its interactions with its targets will be invaluable for the design of more selective and safer pharmacological agents.

References

An In-Depth Technical Guide to Isopropyl dodec-11-enylfluorophosphonate (CAS: 623114-64-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl dodec-11-enylfluorophosphonate (IDEFP) is a potent, dual-acting organophosphorus compound that has garnered interest within the scientific community for its specific interactions with the endocannabinoid system. This technical guide provides a comprehensive overview of IDEFP, summarizing its chemical properties, mechanism of action, biological activity, and relevant experimental protocols. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in pharmacology, neuroscience, and drug development.

Chemical and Physical Properties

IDEFP is an organophosphorus ester characterized by a dodecenyl chain, an isopropyl group, and a fluorine atom attached to the phosphorus center. These structural features are critical for its biological activity.

| Property | Value | Source |

| CAS Number | 623114-64-7 | Commercial Suppliers |

| Molecular Formula | C₁₅H₃₀FO₂P | --INVALID-LINK-- |

| Molecular Weight | 292.4 g/mol | --INVALID-LINK-- |

| Formal Name | 11-dodecenyl-phosphonofluoridic acid, 1-methylethyl ester | --INVALID-LINK-- |

| Solubility | DMF: 12.5 mg/mL, DMSO: 5 mg/mL, Ethanol: 5 mg/mL | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

Mechanism of Action and Biological Activity

IDEFP is a potent inhibitor of two key components of the endocannabinoid system: the Cannabinoid Receptor 1 (CB1) and the enzyme Fatty Acid Amide Hydrolase (FAAH).

Dual Inhibition of CB1 and FAAH

IDEFP exhibits a remarkable and balanced potency against both CB1 and FAAH, with a reported half-maximal inhibitory concentration (IC₅₀) of 2 nM for both targets.[1][2][3] This dual-action mechanism makes it a unique tool for studying the combined effects of CB1 receptor blockade and the enhancement of endogenous cannabinoid levels through the inhibition of their degradation.

| Target | IC₅₀ | Source |

| Cannabinoid Receptor 1 (CB1) | 2 nM | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Fatty Acid Amide Hydrolase (FAAH) | 2 nM | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation by endocannabinoids, such as anandamide, typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels through the Gᵢ/Gₒ protein pathway. By acting as an antagonist, IDEFP is presumed to block these downstream signaling events.

FAAH Metabolic Pathway

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, IDEFP prevents the breakdown of anandamide, leading to an increase in its local concentration and prolonged signaling at cannabinoid receptors and other targets.

Toxicological Profile

Preliminary toxicological studies have indicated that IDEFP can inhibit neuropathy target esterase-lysophospholipase (NTE-LysoPLA) in the brain at high concentrations. This off-target activity is associated with delayed toxicity in mice.

| Parameter | Value | Species | Source |

| Brain NTE-LysoPLA Inhibition | 99% inhibition at 30 mg/kg | Mouse | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like IDEFP against CB1 and FAAH. These should be adapted and optimized for specific experimental conditions.

CB1 Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptors.

-

[³H]CP55,940 (radioligand).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

-

Test compound (IDEFP) at various concentrations.

-

Non-specific binding control (e.g., WIN 55,212-2 at 10 µM).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add assay buffer, radioligand (e.g., 0.5 nM [³H]CP55,940), and either the test compound (IDEFP) or control vehicle.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the CB1 receptor membrane preparation to initiate the binding reaction.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding inhibited by IDEFP at each concentration and determine the IC₅₀ value.

FAAH Activity Assay (Fluorometric)

This assay measures the inhibition of FAAH activity by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

-

Recombinant human FAAH.

-

Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

FAAH substrate (e.g., Arachidonoyl-7-amino, 4-methylcoumarin amide - AAMCA).

-

Test compound (IDEFP) at various concentrations.

-

Fluorescence microplate reader.

Procedure:

-

In a 96-well black plate, add assay buffer and the test compound (IDEFP) or control vehicle.

-

Add the FAAH enzyme to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA).

-

Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode at 37°C for 30-60 minutes.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percentage of FAAH activity inhibited by IDEFP at each concentration and determine the IC₅₀ value.

References

A Technical Guide to the Dual Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Cannabinoid Receptor 1 (CB1)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. Its primary components include the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA), and the enzymes responsible for their synthesis and degradation. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of AEA. Consequently, both FAAH and the CB1 receptor have emerged as significant therapeutic targets. This technical guide explores the concept of a hypothetical dual inhibitor, herein referred to as IDEFP (Inhibitor of Dual FAAH and Endocannabinoid Pathway), designed to simultaneously modulate both FAAH and the CB1 receptor. Such a molecule would present a unique pharmacological profile, combining the elevation of endogenous anandamide levels with the concurrent blockade of its primary receptor, CB1. This document provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways relevant to the study of such a dual inhibitor.

Quantitative Data Presentation

The characterization of a dual FAAH/CB1 inhibitor like IDEFP would involve quantifying its potency and binding affinity for both targets. The following tables present representative data for illustrative purposes, based on known selective inhibitors of FAAH and CB1.

Table 1: Inhibitory Potency against Fatty Acid Amide Hydrolase (FAAH)

| Compound | Target | Assay Type | IC50 (nM) | Inhibition Type | Reference Compound |

| IDEFP (hypothetical) | Human FAAH | Fluorometric | 15 | Reversible, Competitive | URB597 |

| URB597 | Human FAAH | Fluorometric | 4.6 | Irreversible | N/A |

| PF-750 | Human FAAH | Radiometric | 19 | Reversible | N/A |

Note: IC50 values for irreversible inhibitors can be highly dependent on assay conditions such as preincubation time and enzyme concentration.[1]

Table 2: Binding Affinity for Cannabinoid Receptor 1 (CB1)

| Compound | Target | Assay Type | Ki (nM) | Functional Activity | Reference Compound |

| IDEFP (hypothetical) | Human CB1 | Radioligand Binding | 25 | Antagonist | Rimonabant |

| Rimonabant | Human CB1 | Radioligand Binding | 1.8 - 18 | Inverse Agonist | N/A |

| PIMSR | Human CB1 | Radioligand Binding | 17 - 57 | Neutral Antagonist | N/A |

Note: Ki values represent the dissociation constant for inhibitor binding and are a measure of binding affinity.[2]

Experimental Protocols

The evaluation of a dual FAAH/CB1 inhibitor requires specific and validated experimental procedures. Below are detailed methodologies for key experiments.

FAAH Inhibition Assay (Fluorometric Method)

This assay quantifies the enzymatic activity of FAAH by measuring the hydrolysis of a fluorogenic substrate.

Objective: To determine the IC50 value of a test compound (e.g., IDEFP) for FAAH.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or AMC arachidonoyl amide

-

Test compound (IDEFP) and reference inhibitor (e.g., URB597)

-

96-well, opaque, flat-bottomed plates

-

Fluorescence multiwell plate reader

Procedure:

-

Reagent Preparation: Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. The FAAH substrate is diluted in ethanol.

-

Assay Setup: To the wells of the 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test compound/inhibitor at various concentrations. Include wells for 100% initial activity (enzyme and buffer only) and background (buffer only).

-

Pre-incubation: Incubate the plate for a specified time (e.g., 5-20 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.[3][4][5][6][7]

-

Data Analysis: The rate of increase in fluorescence is proportional to FAAH activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CB1 Receptor Binding Assay (Radioligand Method)

This assay measures the affinity of a test compound for the CB1 receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the Ki value of a test compound (e.g., IDEFP) for the CB1 receptor.

Materials:

-

Cell membranes prepared from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells)

-

Radioligand: [3H]CP55,940 or [3H]SR141716A

-

Unlabeled ('cold') ligand for non-specific binding determination (e.g., WIN55,212-2)

-

Test compound (IDEFP)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, binding buffer, and varying concentrations of the test compound.

-

Radioligand Addition: Add the radioligand at a concentration near its Kd value to all tubes. For determining non-specific binding, add a high concentration of an unlabeled ligand.

-

Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C or 37°C) to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8][9][10][11]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Pathways and Workflows

Endocannabinoid Signaling Pathway

The following diagram illustrates the key components of the endocannabinoid signaling pathway at a synapse, highlighting the sites of action for a dual FAAH/CB1 inhibitor.

Caption: Endocannabinoid retrograde signaling and points of IDEFP intervention.

Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing a novel dual inhibitor like IDEFP is depicted below.

Caption: Workflow for the preclinical characterization of a dual FAAH/CB1 inhibitor.

Logical Relationship of Dual Inhibition

The interaction between FAAH inhibition and CB1 blockade by a single molecule creates a complex pharmacological effect. This diagram illustrates the logical relationship between these two actions.

Caption: Conceptual model of the opposing actions of a dual FAAH/CB1 inhibitor.

Concluding Remarks

The development of a dual FAAH and CB1 inhibitor represents a novel, yet complex, therapeutic strategy. The inhibition of FAAH is designed to enhance endocannabinoid signaling by increasing the endogenous levels of anandamide.[12] Conversely, the simultaneous blockade of the CB1 receptor would prevent this elevated anandamide from exerting its effects at this primary target.[13] This dual action could be beneficial in scenarios where a reduction in CB1 receptor tone is desired, while the elevated anandamide levels could potentially act on other targets, such as TRPV1 channels or the CB2 receptor, leading to a unique pharmacological profile that differs from a selective CB1 antagonist alone. The data, protocols, and conceptual frameworks presented in this guide provide a comprehensive foundation for researchers and drug developers interested in exploring this intriguing class of compounds. Further investigation into the in vivo consequences of such dual modulation is warranted to fully understand its therapeutic potential.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. abcam.cn [abcam.cn]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 11. Assay of CB1 Receptor Binding. | Semantic Scholar [semanticscholar.org]

- 12. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of fatty acid amide hydrolase inhibition and monacylglycerol lipase inhibition on habit formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Parameters of Isopropyl dodec-11-enylfluorophosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl dodec-11-enylfluorophosphonate is a potent organophosphorus compound recognized for its dual activity as a fatty acid amide hydrolase (FAAH) inhibitor and a cannabinoid receptor 1 (CB1) antagonist.[1] Understanding its solubility is critical for its application in pharmacological research and drug development, aiding in formulation, delivery, and bioavailability studies. This technical guide provides a comprehensive overview of the known solubility of this compound and outlines detailed experimental and computational methodologies for the determination of its Hildebrand and Hansen solubility parameters, which are currently not available in public literature.

Introduction to Solubility Parameters

Solubility parameters provide a numerical estimation of the degree of interaction between materials, making them a valuable tool for predicting solubility. The two most common scales are the Hildebrand and Hansen solubility parameters.

-

Hildebrand Solubility Parameter (δ): This is the square root of the cohesive energy density and is a single-value parameter that is most useful for nonpolar and slightly polar systems.[2][3]

-

Hansen Solubility Parameters (HSP): These parameters offer a more nuanced approach by dividing the total Hildebrand value into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] Materials with similar HSPs are likely to be miscible.

Known Solubility Data

While specific Hildebrand or Hansen solubility parameters for this compound are not documented in the literature, semi-quantitative solubility data in common laboratory solvents has been reported. This information is summarized in the table below.

| Solvent | Solubility |

| DMF (Dimethylformamide) | 12.5 mg/mL |

| DMSO (Dimethyl sulfoxide) | 5 mg/mL |

| Ethanol | 5 mg/mL |

Table 1: Reported solubility of this compound in various solvents.

Experimental Determination of Hansen Solubility Parameters

The following is a detailed, generalized protocol for the experimental determination of the Hansen Solubility Parameters for a liquid compound like this compound. This method is based on the principle that "like dissolves like," where the solubility of the compound in a range of solvents with known HSPs is used to determine its own parameters.

Materials and Equipment

-

This compound

-

A set of 20-30 solvents with known Hansen Solubility Parameters (a good selection would cover a wide range of δD, δP, and δH values)

-

Small, sealed vials or test tubes

-

Vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Microscope or a light scattering instrument for observing dissolution

Experimental Workflow

Detailed Protocol

-

Solvent Selection: Choose a diverse set of solvents with well-documented HSPs.

-

Sample Preparation: For each solvent, add a small, precisely measured amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mg of solute in 1 mL of solvent).

-

Mixing and Equilibration: Seal the vials tightly and vortex them for several minutes to ensure thorough mixing. Place the vials in a temperature-controlled environment and allow them to equilibrate for 24 hours.

-

Solubility Assessment: After equilibration, visually inspect each vial for undissolved solute. A more quantitative assessment can be made using microscopy or light scattering. Classify each solvent as a "good" solvent (completely dissolves the compound) or a "bad" solvent (does not dissolve the compound or only partially).

-

Data Analysis:

-

Create a table listing each solvent, its known δD, δP, and δH values, and the corresponding solubility classification ("good" or "bad").

-

Utilize software designed for HSP determination (e.g., HSPiP) to input this data.

-

The software will calculate a "Hansen Sphere" in 3D space that best separates the good solvents (inside the sphere) from the bad solvents (outside the sphere). The center of this sphere represents the Hansen Solubility Parameters (δD, δP, δH) of this compound.

-

Computational Estimation of Solubility Parameters

In the absence of experimental data, group contribution methods can provide a reasonable estimate of solubility parameters based on the molecular structure of the compound.[5][6] These methods assign specific values to different functional groups within the molecule, which are then summed to calculate the overall solubility parameters.

Group Contribution Workflow

Application to this compound

The key functional groups in this compound for a group contribution analysis would include:

-

-CH3 (methyl)

-

-CH2- (methylene)

-

-CH=CH- (alkene)

-

-CH- (methine)

-

-O- (ether)

-

P=O (phosphoryl)

-

-F (fluoro)

By using established tables of group contribution values for these fragments, one can calculate the estimated Hansen Solubility Parameters for the entire molecule.

Biological Signaling Pathway

This compound acts on two key components of the endocannabinoid system: it inhibits the FAAH enzyme and antagonizes the CB1 receptor.[7] The following diagram illustrates this interaction.

Conclusion

While experimentally determined solubility parameters for this compound are not currently available, this guide provides the necessary theoretical framework and practical methodologies for their determination. The provided experimental protocol offers a robust method for obtaining accurate Hansen Solubility Parameters, which are invaluable for formulation and drug delivery research. In parallel, computational estimation via group contribution methods serves as a useful predictive tool. A thorough understanding of the solubility characteristics of this compound will undoubtedly facilitate its further investigation and potential therapeutic applications.

References

- 1. This compound (IDEFP) | CB/FAAH抑制剂 | MCE [medchemexpress.cn]

- 2. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Solubility Parameters-- [cool.culturalheritage.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. kinampark.com [kinampark.com]

- 6. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cannabinoid CB1 receptor chemical affinity probes: Methods suitable for preparation of isopropyl [11,12-3H]dodecylfluorophosphonate and [11,12-3H]dodecanesulfonyl fluoride - Lookchem [lookchem.com]

Toxicological Profile of Isopropyl dodec-11-enylfluorophosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl dodec-11-enylfluorophosphonate (IDEFP) is a potent, dual-acting organophosphorus compound that exhibits high affinity as an antagonist for the central cannabinoid receptor (CB1) and as an inhibitor of fatty acid amide hydrolase (FAAH). Its classification as an organophosphate also raises potential toxicological considerations typical of this chemical class, including acetylcholinesterase (AChE) inhibition and organophosphate-induced delayed neuropathy (OPIDN) through inhibition of neuropathy target esterase (NTE). This technical guide provides a comprehensive overview of the known toxicological and pharmacological profile of IDEFP, detailed experimental protocols for its assessment, and visual representations of relevant biological pathways and experimental workflows. Due to the limited availability of public toxicological data for IDEFP, this guide emphasizes the established methodologies for characterizing the safety profile of such a compound.

Introduction

This compound (IDEFP) is an organophosphorus ester with significant activity at key components of the endocannabinoid system. Specifically, it has been identified as a potent antagonist of the central cannabinoid receptor (CB1) and a powerful inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1] The dual nature of its activity makes it a valuable research tool for probing the endocannabinoid system. However, its organophosphate structure necessitates a thorough toxicological evaluation to understand its potential for adverse effects.

This document serves as a technical resource for researchers and drug development professionals, outlining the known biological activities of IDEFP and providing a roadmap for its comprehensive toxicological assessment.

Pharmacological and Toxicological Profile

Primary Pharmacological Targets

IDEFP's primary known pharmacological actions are centered on the endocannabinoid system.

| Target | Activity | IC50/Ki | Organism | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | 2 nM | Not Specified | [1] |

| Cannabinoid Receptor 1 (CB1) | Antagonism | 2 nM | Not Specified | [1] |

Potential Organophosphate-Related Toxicity

As an organophosphorus compound, IDEFP has the potential to interact with other serine hydrolases, leading to characteristic toxicities associated with this chemical class.

-

Acetylcholinesterase (AChE) Inhibition: The primary mechanism of acute toxicity for many organophosphates is the inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. While some studies suggest that FAAH inhibition may not be a primary target for organophosphorus pesticide-induced neurotoxicity, the potential for AChE inhibition by IDEFP should be experimentally evaluated.[2]

-

Organophosphate-Induced Delayed Neuropathy (OPIDN): Certain organophosphates can cause a delayed neurotoxic effect, known as OPIDN, which occurs 1-5 weeks after exposure.[3] This condition is initiated by the inhibition and subsequent "aging" of neuropathy target esterase (NTE).[4] It is characterized by the distal degeneration of axons in both the peripheral and central nervous systems.[4][5]

| Dose | Percent Inhibition of Brain NTE | Species | Observations | Reference |

| 30 mg/kg | 99% | Mice | Attributed to causing delayed toxicity. |

Signaling Pathways and Mechanisms of Action

Endocannabinoid Signaling Pathway

IDEFP's primary targets, FAAH and the CB1 receptor, are integral components of the endocannabinoid system. FAAH is responsible for the breakdown of the endocannabinoid anandamide (AEA), thereby terminating its signaling. The CB1 receptor is a G-protein coupled receptor that, when activated by endocannabinoids, modulates neurotransmitter release. By inhibiting FAAH, IDEFP can increase the endogenous levels of anandamide. Simultaneously, by acting as a CB1 antagonist, it blocks the effects of cannabinoid agonists at this receptor.

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to comprehensively assess the toxicological profile of this compound.

In Vitro Toxicity Assays

This assay determines the potential of IDEFP to inhibit AChE, a key indicator of acute cholinergic toxicity.

-

Principle: Based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[6][7]

-

Materials:

-

96-well microtiter plate

-

Acetylcholinesterase (e.g., from electric eel)

-

IDEFP stock solution (in a suitable solvent like DMSO)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Tris-HCl buffer (pH 8.0)

-

-

Procedure:

-

In a 96-well plate, add Tris-HCl buffer, IDEFP solution at various concentrations, and AChE enzyme solution.

-

Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of AChE inhibition for each concentration of IDEFP.

-

This assay assesses the potential of IDEFP to inhibit NTE, the initiating event in OPIDN.

-

Principle: NTE activity is measured as the phenyl valerate hydrolase activity that is resistant to paraoxon (a non-neuropathic OP) but sensitive to mipafox (a neuropathic OP). The amount of phenol produced from the hydrolysis of phenyl valerate is measured colorimetrically.

-

Materials:

-

Brain tissue homogenate (e.g., from hen or mouse)

-

IDEFP stock solution

-

Paraoxon solution

-

Mipafox solution

-

Phenyl valerate substrate

-

Tris buffer with EDTA

-

Reagents for colorimetric phenol detection (e.g., 4-aminoantipyrine and potassium ferricyanide)

-

-

Procedure:

-

Pre-incubate aliquots of the brain homogenate with either buffer, paraoxon, or paraoxon plus mipafox.

-

To test IDEFP, pre-incubate the homogenate with varying concentrations of IDEFP before adding the selective inhibitors.

-

Initiate the enzymatic reaction by adding the phenyl valerate substrate.

-

Stop the reaction after a defined incubation period.

-

Add the colorimetric reagents to quantify the amount of phenol produced.

-

NTE activity is calculated as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and mipafox. The inhibitory effect of IDEFP on this activity is then determined.

-

This assay evaluates the mutagenic potential of IDEFP.

-

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[8][9][10]

-

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

-

IDEFP solution

-

Positive and negative controls

-

S9 fraction (a rat liver extract to simulate mammalian metabolism)

-

Minimal glucose agar plates

-

Top agar

-

-

Procedure:

-

Mix the bacterial strain, IDEFP at various concentrations, and either the S9 mix or a buffer into molten top agar.

-

Pour this mixture onto a minimal glucose agar plate.

-

Incubate the plates for 48-72 hours at 37°C.

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

This assay assesses the potential of IDEFP to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[11][12][13]

-

Principle: The effect of IDEFP on the hERG potassium current is measured using automated patch-clamp electrophysiology in a cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Materials:

-

HEK293 cells stably transfected with the hERG gene

-

Automated patch-clamp system (e.g., QPatch)

-

IDEFP solution

-

Appropriate intracellular and extracellular recording solutions

-

-

Procedure:

-

Cells are captured and a whole-cell patch-clamp configuration is established automatically.

-

A specific voltage protocol is applied to elicit the hERG current.

-

After establishing a stable baseline current, the cells are perfused with different concentrations of IDEFP.

-

The effect of the compound on the hERG current is measured.

-

The percentage of inhibition is calculated, and if applicable, an IC50 value is determined.

-

In Vitro Primary Target Engagement Assays

This assay confirms the inhibitory potency of IDEFP against its primary target, FAAH.

-

Principle: A fluorometric assay where FAAH hydrolyzes a substrate such as AMC-arachidonoyl amide, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.[14][15][16]

-

Materials:

-

Recombinant human FAAH or tissue/cell homogenate containing FAAH

-

IDEFP solution

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Assay buffer

-

Fluorescence microplate reader

-

-

Procedure:

-

In a microplate, incubate FAAH with varying concentrations of IDEFP.

-

Initiate the reaction by adding the FAAH substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation, 450-465 nm emission).

-

Determine the rate of reaction for each IDEFP concentration and calculate the IC50 value.

-

This assay determines the binding affinity of IDEFP for the CB1 receptor.

-

Principle: A competitive radioligand binding assay where IDEFP competes with a known radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) for binding to the receptor in a membrane preparation.[17][18][19]

-

Materials:

-

Cell membranes prepared from cells expressing the CB1 receptor (e.g., HEK293-CB1) or brain tissue

-

IDEFP solution

-

Radiolabeled CB1 ligand (e.g., [3H]CP55,940)

-

Non-specific binding control (a high concentration of a non-radiolabeled CB1 ligand)

-

Binding buffer

-

Glass fiber filters and a vacuum filtration manifold

-

Scintillation counter

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of IDEFP.

-

After reaching equilibrium, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The amount of bound radioligand decreases as the concentration of IDEFP increases. Calculate the Ki value for IDEFP from the competition curve.

-

Conclusion

References

- 1. This compound (IDEFP) | CB/FAAH抑制剂 | CAS 623114-64-7 | 美国InvivoChem [invivochem.cn]

- 2. Selective inhibitors of fatty acid amide hydrolase relative to neuropathy target esterase and acetylcholinesterase: toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholinesterase Inhibitors: Part 6: Organophosphate-Induced Delayed Neuropathy (OPIDN) | Environmental Medicine | ATSDR [archive.cdc.gov]

- 4. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 12. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Herg assay,Structure, Various screening methods and Advantages | PPTX [slideshare.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 17. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 18. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro FAAH Inhibition Assays Using IDEFP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, thereby modulating a wide range of physiological processes including pain, inflammation, and mood.[2][3] Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which can potentiate the activation of cannabinoid receptors in a site- and event-specific manner. This makes FAAH a compelling therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents with potentially fewer side effects than direct-acting cannabinoid receptor agonists.

Isopropyl dodecylfluorophosphonate (IDEFP) is a potent organophosphorus inhibitor of FAAH. It also exhibits inhibitory activity against monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system. This document provides detailed application notes and protocols for the in vitro characterization of FAAH inhibition using IDEFP. The methodologies described are based on a fluorometric assay format, which is a common and reliable method for screening and characterizing FAAH inhibitors.

Principle of the Assay

The in vitro FAAH inhibition assay described here is a fluorescence-based method. The FAAH enzyme hydrolyzes a synthetic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. The enzymatic cleavage of the amide bond releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the FAAH activity. In the presence of an inhibitor like IDEFP, the rate of AAMCA hydrolysis is reduced, leading to a decrease in the fluorescence signal. The potency of the inhibitor is typically determined by measuring the concentration required to inhibit FAAH activity by 50% (IC50).

Data Presentation

Inhibitor Potency

The inhibitory potency of IDEFP and other reference compounds against FAAH can be quantified and compared using their IC50 values.

| Compound | Target(s) | IC50 (nM) | Notes |

| IDEFP (Isopropyl Dodecylfluorophosphonate) | FAAH, MAGL | 3 | A potent dual inhibitor. |

| JZL 195 | FAAH, MAGL | - | A well-characterized dual inhibitor, often used as a positive control. |

| URB597 | FAAH | 4.6 | A selective irreversible FAAH inhibitor, often used as a reference compound.[1] |

| PF-3845 | FAAH | - | A potent and selective irreversible FAAH inhibitor. |

Note: IC50 values can vary depending on assay conditions (e.g., substrate concentration, enzyme source, and incubation time).

Solubility of IDEFP

Proper dissolution of the inhibitor is critical for accurate assay results.

| Solvent | Solubility (mg/mL) |

| DMF | 10 |

| DMSO | 12 |

| Ethanol | 10 |

Data sourced from supplier information. It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it in the assay buffer.

Experimental Protocols

Materials and Reagents

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate

-

IDEFP (Isopropyl Dodecylfluorophosphonate)

-

Positive control inhibitor (e.g., JZL 195 or URB597)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well black microplates with clear bottoms

-

Fluorescence microplate reader with excitation at ~350 nm and emission at ~460 nm

Preparation of Reagents

-

FAAH Assay Buffer: Prepare the assay buffer and keep it on ice.

-

FAAH Enzyme Solution: Dilute the human recombinant FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

AAMCA Substrate Solution: Prepare a stock solution of AAMCA in a suitable organic solvent (e.g., ethanol or DMSO). Further dilute the stock solution in the assay buffer to the desired final concentration. The final concentration should ideally be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

-

IDEFP Stock Solution: Prepare a high-concentration stock solution of IDEFP in DMSO (e.g., 10 mM).

-

IDEFP Working Solutions: Perform serial dilutions of the IDEFP stock solution in DMSO to create a range of concentrations for the dose-response curve. Then, dilute these DMSO stocks into the FAAH Assay Buffer to the final desired concentrations. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.

Assay Protocol for IC50 Determination

-

Plate Layout: Design the plate layout to include wells for:

-

100% enzyme activity (no inhibitor)

-

Blank (no enzyme)

-

Positive control inhibitor

-

A range of IDEFP concentrations (typically in triplicate)

-

-

Assay Procedure: a. To the appropriate wells of a 96-well black microplate, add 50 µL of FAAH Assay Buffer. b. Add 25 µL of the various IDEFP working solutions or the corresponding vehicle control (for 100% activity wells) to the wells. c. Add 25 µL of the diluted FAAH enzyme solution to all wells except the blank wells. For the blank wells, add 25 µL of FAAH Assay Buffer. d. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. e. Initiate the enzymatic reaction by adding 100 µL of the AAMCA substrate solution to all wells. f. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. g. Measure the fluorescence intensity (Excitation: 350 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then read the fluorescence.

Data Analysis

-

Calculate the Rate of Reaction: For kinetic assays, determine the initial rate of the reaction (V₀) for each well by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.

-

Normalize the Data:

-

Subtract the average rate of the blank wells from all other wells.

-

Express the data as a percentage of the uninhibited control (100% activity).

-

-

Generate IC50 Curve: Plot the percentage of inhibition versus the logarithm of the IDEFP concentration.

-

Determine IC50 Value: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.

Mandatory Visualizations

Caption: FAAH Signaling Pathway and Inhibition by IDEFP.

Caption: Experimental Workflow for FAAH Inhibition Assay.

References

Application Notes: Rimonabant as a CB1 Receptor Antagonist/Inverse Agonist in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Rimonabant (SR141716A), a potent and selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist, in cell culture experiments. Rimonabant is a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system.

Introduction to Rimonabant

Rimonabant is a well-characterized ligand for the CB1 receptor, which is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and various peripheral tissues.[1][2] As an antagonist, Rimonabant blocks the binding of CB1 agonists, such as anandamide or Δ⁹-tetrahydrocannabinol (THC). As an inverse agonist, it can also inhibit the constitutive, ligand-independent activity of the CB1 receptor, which is often observed as an increase in intracellular cyclic AMP (cAMP) levels.[3][4][5] These dual properties make Rimonabant a powerful pharmacological tool for studying CB1 receptor signaling and function in various in vitro models.

Data Presentation: Pharmacological Properties of Rimonabant

The following tables summarize the quantitative data on Rimonabant's binding affinity and functional potency in common cell-based assays.

Table 1: Binding Affinity of Rimonabant for the CB1 Receptor

| Cell Line | Ligand Used in Assay | Ki (nM) | Reference |

| CHO Cells | [3H]CP-55940 | 143 | [6] |

| HEK293 Cells | [3H]CP-55940 | 2.4 - 47 | [6] |

| Rat Brain Membranes | [3H]SR141716A | 45 | [7] |

| Human Cortical Membranes | [35S]GTPγS | 1.8 | [8] |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Rimonabant in Cell-Based Assays

| Assay Type | Cell Line | Measured Effect | Potency (EC50 / IC50 / Ke) | Reference |

| cAMP Accumulation (Inverse Agonist) | HEK293T/17 (murine CB1R) | Increase in cAMP | EC50 = 248.6 µM | [3] |

| cAMP Accumulation (Inverse Agonist) | HEK293 (human CB1R) | Increase in cAMP | EC50 = 4.1 nM | [6] |

| Calcium Mobilization (Antagonist) | CHO-K1 (human CB1R) | Inhibition of CP55940-induced Ca2+ release | Ke ≈ 85.3 nM | [7] |

| [35S]GTPγS Binding (Inverse Agonist) | Human Cortical Membranes | Inhibition of basal binding | IC50 = 20 µM | [8] |

EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) measure the potency of a drug in inducing or inhibiting a response, respectively. Ke (equilibrium dissociation constant) reflects the potency of an antagonist.

Signaling Pathways Modulated by Rimonabant

The CB1 receptor primarily couples to the inhibitory G protein, Gαi/o. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. Rimonabant, acting as an inverse agonist, blocks this constitutive activity, leading to an increase in cAMP production and subsequent activation of Protein Kinase A (PKA).[5][9]

Caption: CB1 Receptor Signaling Pathway and Modulation by Rimonabant.

Experimental Protocols

General Cell Culture and Treatment with Rimonabant

This protocol provides a general guideline for handling and treating adherent cells with Rimonabant. Specific conditions may need to be optimized for different cell lines.

Materials:

-

Rimonabant stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Culture cells in a T-75 flask until they reach 80-90% confluency. Wash the cells with PBS, and detach them using Trypsin-EDTA. Resuspend the cells in a complete medium and perform a cell count. Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density to allow for attachment and growth. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

Preparation of Rimonabant Working Solutions: Prepare serial dilutions of Rimonabant from the stock solution in a serum-free or complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of Rimonabant or vehicle control (medium with the same percentage of DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the specific assay.

Caption: General Experimental Workflow for Cell Treatment.

Protocol 1: cAMP Functional Assay (Inverse Agonism)

This protocol is designed to measure the ability of Rimonabant to act as an inverse agonist by increasing intracellular cAMP levels. This example uses a luminescence-based assay kit (e.g., cAMP-Glo™ Assay).

Materials:

-

Cells expressing CB1 receptors (e.g., HEK293-CB1 or CHO-CB1)

-

White, opaque 96-well plates

-

Rimonabant

-

Forskolin (positive control, adenylyl cyclase activator)

-

CB1 agonist (e.g., CP55940, to demonstrate antagonism)

-

cAMP-Glo™ Assay Kit (Promega) or similar

Procedure:

-

Cell Seeding: Seed HEK293-CB1 cells in white, opaque 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of Rimonabant. For antagonist mode, prepare a fixed concentration of a CB1 agonist.

-

Treatment:

-

Inverse Agonist Mode: Add increasing concentrations of Rimonabant to the cells.

-

Antagonist Mode: Pre-incubate cells with Rimonabant for 15-30 minutes, then add a fixed concentration of a CB1 agonist (e.g., EC80 concentration).

-

-

Incubation: Incubate the plate at room temperature for 15-30 minutes.

-

cAMP Detection: Follow the manufacturer's protocol for the cAMP-Glo™ Assay. This typically involves lysing the cells and then adding a kinase and luciferase solution to measure cAMP levels via a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Plot the relative luminescence units (RLU) against the log concentration of Rimonabant. For inverse agonist activity, calculate the EC50 value. For antagonist activity, observe the rightward shift of the agonist dose-response curve.

Protocol 2: Calcium Mobilization Assay (Antagonism)

This protocol measures the ability of Rimonabant to antagonize agonist-induced calcium mobilization in cells co-expressing the CB1 receptor and a promiscuous G protein (e.g., Gα16), which couples the receptor to the phospholipase C pathway.

Materials:

-

CHO-K1 cells stably co-expressing human CB1 and Gα16

-

Black, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Rimonabant

-

CB1 agonist (e.g., CP55940)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

Procedure:

-

Cell Seeding: Seed the CHO-CB1-Gα16 cells into black, clear-bottom 96-well plates and incubate for 24 hours.

-

Dye Loading: Remove the culture medium and load the cells with a Fluo-4 AM solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

-

Compound Addition: Use a fluorescence plate reader with an injection system (e.g., FLIPR). Add varying concentrations of Rimonabant to the wells and incubate for 10-20 minutes.

-

Agonist Challenge: Add a fixed concentration (e.g., EC80) of the CB1 agonist CP55940 to all wells and immediately measure the fluorescence intensity over time (typically 90-120 seconds).

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of Rimonabant on the agonist-induced calcium signal and calculate the IC50 or Ke value.

Protocol 3: Cell Proliferation/Viability Assay

This protocol assesses the effect of Rimonabant on the proliferation or viability of cells, particularly relevant for cancer cell lines.[10]

Materials:

-

Target cell line (e.g., DLD-1 human colon cancer cells)

-

Rimonabant

-

Trypan Blue solution (for viability)

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Optional: Proliferation assay kits (e.g., MTT, WST-1, or BrdU incorporation assays)

Procedure:

-

Cell Seeding and Treatment: Follow the "General Cell Culture and Treatment with Rimonabant" protocol. Seed cells in 6-well plates at a density of 2x105 cells per well. Treat with various concentrations of Rimonabant for 24 to 48 hours.[10]

-

Cell Harvesting: After the incubation period, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

-

Viability Assessment (Trypan Blue Exclusion):

-

Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells.

-

Calculate the percentage of viable cells and the total cell number.

-

-

Data Analysis: Plot the cell number or percentage of viable cells against the concentration of Rimonabant. Determine the IC50 for the anti-proliferative or cytotoxic effect.

Caption: Workflow for Cell Proliferation/Viability Assay.

Conclusion

Rimonabant is a versatile pharmacological tool for the in vitro study of the CB1 receptor. Its well-documented antagonist and inverse agonist properties allow for the comprehensive investigation of CB1 signaling in various cell types. The protocols provided herein offer a foundation for researchers to explore the role of the endocannabinoid system in their specific areas of interest, from fundamental signal transduction to cancer biology. As with any experimental system, optimization of cell densities, incubation times, and compound concentrations is recommended for each specific cell line and assay.

References

- 1. The CB1 receptor antagonist rimonabant controls cell viability and ascitic tumour growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rimonabant, a cannabinoid receptor type 1 inverse agonist, inhibits hepatocyte lipogenesis by activating liver kinase B1 and AMP-activated protein kinase axis downstream of Gα i/o inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rimonabant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rimonabant inhibits TNF-α-induced endothelial IL-6 secretion via CB1 receptor and cAMP-dependent protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Radiolabeling with Tritium for IDEFP Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope-Dilution Electron Capture Mass Spectrometry (IDEFP) is a powerful analytical technique for the sensitive and selective quantification of compounds. This method combines the high sensitivity of electron capture (EC) detection with the accuracy of isotope dilution mass spectrometry (IDMS). A key component of this technique is the use of an isotopically labeled internal standard. Tritium (³H), a radioactive isotope of hydrogen, is an excellent choice for creating such standards due to its high specific activity and the fact that its incorporation typically does not significantly alter the chemical properties of the molecule.[1]

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of molecules with tritium for their use as internal standards in IDEFP studies.

Principle of IDEFP with Tritium-Labeled Internal Standards

The core principle of IDEFP is the addition of a known amount of a tritium-labeled version of the analyte (the internal standard) to a sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The tritium-labeled internal standard and the unlabeled analyte behave nearly identically during sample extraction, purification, and ionization.[2][3] By measuring the ratio of the unlabeled analyte to the tritium-labeled standard in the mass spectrometer, the concentration of the analyte in the original sample can be accurately determined.

Crucial Consideration for Electron Capture Detection: Electron capture mass spectrometry is highly sensitive for molecules that can efficiently capture thermal electrons. This property is characteristic of molecules containing electrophoric groups, such as halogen atoms (F, Cl, Br, I) or nitro groups.[4][5] Tritium itself is not an electrophore. Therefore, for a compound to be analyzed by IDEFP, the molecule of interest must either inherently possess an electrophilic moiety or be chemically modified (derivatized) to introduce one.[4][6] The tritium label serves for isotope dilution, while the electrophore enables sensitive detection by EC-MS.

Methods for Tritium Radiolabeling

Several methods are available for introducing tritium into a molecule. The choice of method depends on the structure of the molecule, the desired specific activity, and the availability of suitable precursor compounds.

-

Catalytic Tritium-Halogen Exchange: This is a widely used method where a halogenated precursor (e.g., iodinated or brominated) of the target molecule is reacted with tritium gas in the presence of a catalyst, such as palladium on carbon (Pd/C). This method allows for site-specific labeling.[7]

-

Catalytic Reduction of Unsaturation with Tritium Gas: If the molecule contains a double or triple bond, it can be reduced with tritium gas to introduce two or four tritium atoms, respectively. This method can achieve very high specific activities.

-

Reduction with Tritiated Hydrides: Carbonyl groups (ketones, aldehydes, esters) can be reduced using tritiated reducing agents like sodium borotritide (NaB³H₄) or lithium aluminum tritide (LiAl³H₄).[8]

-

Alkylation with Tritiated Reagents: A tritium label can be introduced by reacting the molecule with a tritiated alkylating agent, such as tritiated methyl iodide (³H₃CI).[8]

-

High-Temperature Solid-State Catalytic Isotope Exchange (HSCIE): This method involves the exchange of hydrogen atoms with tritium at high temperatures in the presence of a catalyst. It can be used for a wide range of compounds, including peptides and proteins.

Quantitative Data on Tritium Labeling

The specific activity of a tritium-labeled compound is a critical parameter, as it determines the sensitivity of the assay. The following table summarizes typical specific activities achieved with different labeling methods.

| Labeling Method | Precursor Type | Typical Specific Activity (Ci/mmol) | References |

| Catalytic Tritium-Halogen Exchange | Iodinated or Brominated Compound | 15 - 30 per halogen atom | |

| Catalytic Reduction of Unsaturation | Compound with double or triple bond | 20 - 60 per double bond | |

| Reduction with Sodium Borotritide | Ketone or Aldehyde | 5 - 25 | [8] |

| Alkylation with Tritiated Methyl Iodide | Amine, Thiol, or Hydroxyl group | 70 - 90 | [8] |

| HSCIE | Peptides and Proteins | 35 - 1440 |

Experimental Protocols

Protocol 1: General Workflow for Preparing a Tritium-Labeled Internal Standard for IDEFP

This protocol outlines the general steps from selecting a labeling strategy to preparing the final standard for use in IDEFP analysis.

1. Selection of Labeling Strategy and Precursor Synthesis:

- Based on the structure of the analyte, choose a suitable tritium labeling method.

- If the analyte does not contain an electrophore, plan a derivatization step to introduce one (e.g., pentafluorobenzylation). This can be done before or after tritium labeling.

- Synthesize the necessary precursor molecule for the chosen labeling reaction (e.g., a halogenated version of the analyte).

2. Tritium Radiolabeling Reaction:

- Perform the radiolabeling reaction in a certified radiochemistry laboratory following all safety regulations for handling tritium.[9]

- Use a high-purity tritium gas or a tritiated reagent.

- Optimize reaction conditions (catalyst, solvent, temperature, and reaction time) to maximize labeling efficiency and minimize side products.

3. Purification of the Tritiated Compound:

- After the reaction, remove the catalyst (if any) and labile tritium (tritium that can be easily exchanged with hydrogen from the solvent).

- Purify the tritium-labeled product from unlabeled precursor and any radiolabeled or unlabeled byproducts. High-Performance Liquid Chromatography (HPLC) with a radioactivity detector is the most common method for purification.[8]

4. Characterization and Quality Control:

- Radiochemical Purity: Determine the purity of the labeled compound using radio-HPLC. The radiochemical purity should typically be >98%.

- Chemical Identity: Confirm the identity of the labeled compound, for example, by co-elution with an authentic unlabeled standard in an HPLC system. Mass spectrometry can also be used for confirmation.

- Specific Activity: Determine the specific activity (in Ci/mmol or Bq/mol) of the labeled compound. This is typically done by measuring the radioactivity of a known mass of the compound.

5. Preparation of the Internal Standard Stock Solution:

- Dissolve a precisely weighed amount of the purified tritium-labeled compound in a suitable solvent to prepare a stock solution of known concentration.

- Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) to minimize decomposition.

Protocol 2: Detailed Methodology for Catalytic Tritium-Halogen Exchange

This protocol provides a more detailed procedure for labeling a compound via catalytic dehalogenation.

Materials:

-

Halogenated precursor of the analyte (e.g., iodo- or bromo-derivative).

-

Palladium on carbon catalyst (e.g., 10% Pd/C).

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or ethyl acetate).

-

Tritium gas (³H₂).

-

Hydrogen gas (H₂) for catalyst pre-reduction.

-

Inert gas (e.g., argon or nitrogen).

-

Reaction vessel suitable for handling tritium gas.

-

HPLC system with a UV and a radioactivity detector for purification and analysis.

-

Liquid scintillation counter for radioactivity measurement.

Procedure:

-

Catalyst Preparation:

-

In a reaction vessel, suspend the halogenated precursor and the Pd/C catalyst in the anhydrous solvent.

-

Degas the suspension by applying vacuum and backfilling with an inert gas several times.

-

Introduce a hydrogen atmosphere and stir the mixture for 30-60 minutes to pre-reduce the catalyst.

-

Evacuate the hydrogen gas.

-

-

Tritiation Reaction:

-

Introduce tritium gas into the reaction vessel to the desired pressure.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by measuring the pressure drop of the tritium gas.

-

The reaction is typically complete within a few hours.

-

-

Work-up and Removal of Labile Tritium:

-

Carefully remove the excess tritium gas according to safety procedures.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent.

-

To remove labile tritium, dissolve the crude product in a protic solvent like methanol or ethanol and then evaporate the solvent. Repeat this step 2-3 times.

-

-

Purification:

-

Dissolve the crude product in a suitable solvent.

-

Purify the tritiated product by preparative HPLC. Collect the fraction corresponding to the desired product.

-

-

Analysis and Quantification:

-

Analyze an aliquot of the purified product by analytical radio-HPLC to determine its radiochemical purity.

-

Determine the concentration of the purified product (e.g., by UV absorbance, comparing to a standard curve of the unlabeled compound).

-

Measure the radioactivity of a known volume of the purified product using a liquid scintillation counter.

-

Calculate the specific activity.

-

Visualizations

Caption: Workflow for IDEFP studies using a tritium-labeled internal standard.

Caption: Conceptual diagram of correlating drug concentration with its effect on a signaling pathway.

References

- 1. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. waters.com [waters.com]

- 4. Derivatization reactions for use with the electron-capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron-capturing derivatization of neutral steroids for increasing sensitivity in liquid chromatography/negative atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Chemical derivatization for the enhancement of sensitivity in electron capture negative ion chemical ionization mass spectrometry - American University - Figshare [aura.american.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

Activity-Based Protein Profiling (ABPP) with Fluorophosphonate Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems.[1][2] This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for the assessment of their functional state rather than just their abundance levels.[1][3] Fluorophosphonate (FP) probes are a prominent class of ABPP probes that display broad reactivity towards serine hydrolases, one of the largest and most diverse enzyme families involved in numerous physiological and pathological processes.[4][5][6] These probes consist of a reactive fluorophosphonate "warhead" that forms a stable covalent bond with the catalytic serine residue of active serine hydrolases, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[1][7]

This document provides detailed application notes and experimental protocols for the use of fluorophosphonate probes in activity-based protein profiling, aimed at researchers, scientists, and professionals in drug development.

Application Notes

Application 1: Global Profiling of Serine Hydrolase Activity in Tissues and Cells